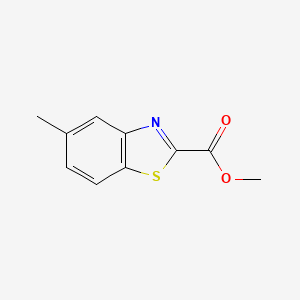
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound characterized by the presence of multiple functional groups This compound combines a pyridazine ring, a pyrrolidine ring, and an imidazolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can be synthesized through a multi-step reaction sequence. The synthesis typically begins with the preparation of the pyridazine and pyrrolidine intermediates, which are subsequently linked together using an appropriate coupling reagent. The final imidazolidinone structure is then formed through cyclization reactions.
Industrial Production Methods:
For industrial production, optimization of each step is crucial to ensure high yields and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of robust purification protocols. Ensuring the scalability of the synthesis while maintaining environmental and economic sustainability is a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to modify the imidazolidinone or pyridazine rings.
Substitution: : Substitution reactions can occur on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitrating agents, and other electrophiles under varying conditions.
Major Products:
Depending on the reaction conditions and reagents used, a range of major products can be obtained. These include derivatives with altered electronic properties, which could potentially enhance the compound's activity or stability.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one serves as a versatile building block for the synthesis of more complex molecules. It can be used to study the effects of structural modifications on chemical reactivity and stability.
Biology:
In biological research, this compound may be explored for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development studies.
Medicine:
This compound holds promise in medicinal chemistry due to its potential biological activities. Research may focus on its role as an enzyme inhibitor, receptor modulator, or other therapeutic agent.
Industry:
In industrial applications, the compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound's structure allows for the formation of specific binding interactions, potentially leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one stands out due to its unique combination of functional groups and structural motifs. This uniqueness allows for a broader range of chemical reactions and potential applications. Similar compounds might include:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(m-tolyl)imidazolidin-2-one
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-3-6-17(7-4-15)26-12-11-25(21(26)28)14-20(27)24-10-9-18(13-24)29-19-8-5-16(2)22-23-19/h3-8,18H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLCVZWASPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)




![3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
![methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B2539923.png)




![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)


